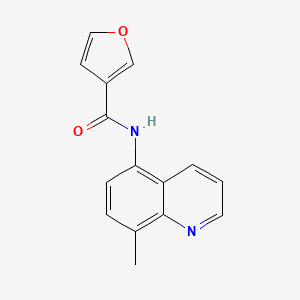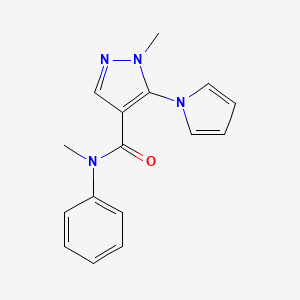![molecular formula C13H13N3O B7497840 N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the pyrazine family and is a white crystalline powder. MP-10 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide is not fully understood. However, it has been shown to interact with various molecular targets such as:
1. GABA-A Receptors: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmission.
2. Dopamine Transporter: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to inhibit the activity of the dopamine transporter, which is involved in the reuptake of dopamine.
3. Voltage-Gated Ion Channels: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to interact with voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects such as:
1. Inhibition of Cancer Cell Growth: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotective Effects: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to have neuroprotective effects by preventing the degeneration of dopaminergic neurons.
3. Analgesic Effects: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to have analgesic effects by reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for lab experiments such as:
1. High Purity: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be synthesized with high purity, which is essential for accurate and reproducible results in lab experiments.
2. Low Toxicity: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has low toxicity and can be used in in vitro and in vivo experiments without causing significant harm to cells or animals.
However, there are also limitations to the use of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments such as:
1. Limited Solubility: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of Specificity: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to interact with multiple molecular targets, which can make it difficult to determine the specific mechanism of action in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide such as:
1. Development of Novel Chemotherapeutic Agents: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be used as a lead compound for the development of novel chemotherapeutic agents for the treatment of cancer.
2. Study of Neurological Disorders: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be studied further for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Development of Novel Analgesics: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be used as a lead compound for the development of novel analgesics for the treatment of pain.
In conclusion, N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide have been discussed in this paper. It is important to continue studying N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide to fully understand its potential uses and limitations in scientific research.
Méthodes De Synthèse
The synthesis of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide involves the reaction of 3-methylbenzylamine with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane. The reaction mixture is then filtered and the resulting solid is recrystallized from a suitable solvent such as ethanol to obtain pure N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide.
Applications De Recherche Scientifique
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential use in various research applications such as:
1. Cancer Research: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Neurological Disorders: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons.
3. Pain Management: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential use in the treatment of pain. It has been shown to have analgesic effects and can reduce pain in animal models.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-3-2-4-11(7-10)8-16-13(17)12-9-14-5-6-15-12/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANOIMFYROIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)


![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)


![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)

![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)